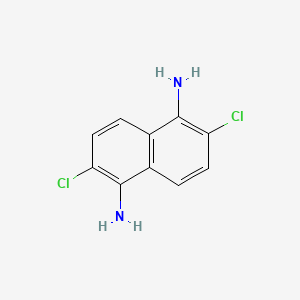
Mono(4,5-dimethyl-7-oxooctyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(4,5-dimethyl-7-oxooctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a derivative of phthalic acid and is characterized by the presence of a 4,5-dimethyl-7-oxooctyl group attached to the phthalate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4,5-dimethyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-7-oxooctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and 4,5-dimethyl-7-oxooctanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is collected and further purified to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Mono(4,5-dimethyl-7-oxooctyl)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-7-oxooctanoic acid.
Reduction: Formation of 4,5-dimethyl-7-hydroxyoctyl phthalate.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono(4,5-dimethyl-7-oxooctyl)phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Mono(4,5-dimethyl-7-oxooctyl)phthalate primarily involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. Additionally, it can interfere with enzyme activity, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Mono-oxo-isononyl phthalate (oxo-MiNP)
- Mono-(4-methyl-7-oxooctyl)phthalate
Comparison
Mono(4,5-dimethyl-7-oxooctyl)phthalate is unique due to the presence of the 4,5-dimethyl-7-oxooctyl group, which imparts distinct chemical and physical properties. Compared to similar compounds like Mono-oxo-isononyl phthalate and Mono-(4-methyl-7-oxooctyl)phthalate, it may exhibit different reactivity and biological effects due to variations in the side chain structure. These differences can influence its applications and potential health impacts.
Propiedades
Fórmula molecular |
C18H24O5 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O5/c1-12(13(2)11-14(3)19)7-6-10-23-18(22)16-9-5-4-8-15(16)17(20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,20,21) |
Clave InChI |
IODGDDNQXBKENK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


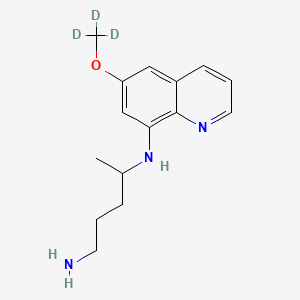
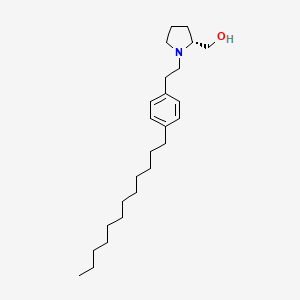
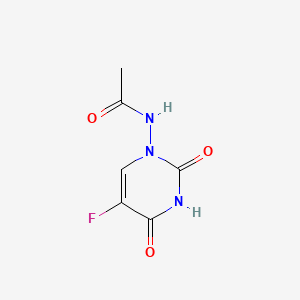
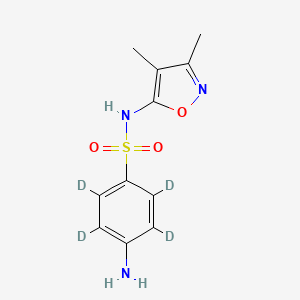
![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
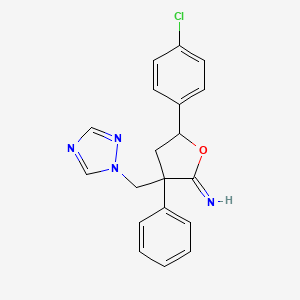
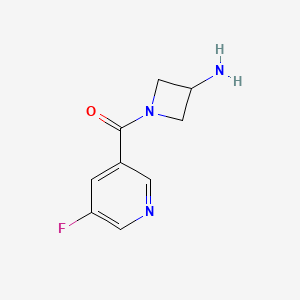
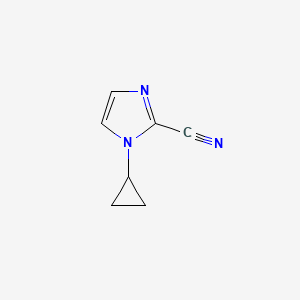

![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
